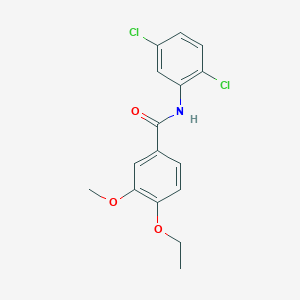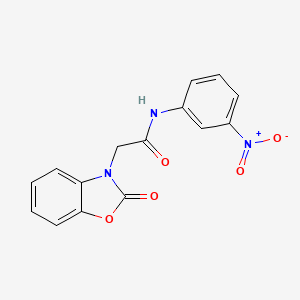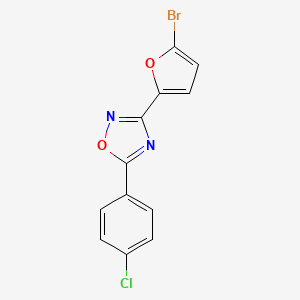![molecular formula C17H19FN2O5S B3607254 N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide](/img/structure/B3607254.png)
N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide
説明
“N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide” is a chemical compound with the molecular formula C17H19FN2O5S. It has an average mass of 382.407 Da and a monoisotopic mass of 382.099884 Da .
Physical and Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm~3~, a boiling point of 574.5±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . It has 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 9 freely rotating bonds .作用機序
- CK1α is a serine/threonine protein kinase involved in various cellular processes, including membrane trafficking, cell cycle regulation, apoptosis, circadian rhythm, and immune response .
- Its role includes phosphorylating key regulatory molecules related to cell cycle progression, transcription, translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction .
Target of Action
生化学分析
Biochemical Properties
CBKinase1_009013 plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with casein kinase 1α (CK1α), a multifunctional protein that regulates signaling pathways related to membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, and differentiation . The interaction between CPKinase1_009013 and CK1α involves phosphorylation, which modulates the activity of CK1α and influences various cellular processes. Additionally, CPKinase1_009013 has been shown to bind to other proteins involved in cell signaling and metabolic pathways, further highlighting its importance in biochemical reactions.
Cellular Effects
CBKinase1_009013 exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, CPKinase1_009013 has been found to affect the Wnt/β-catenin signaling pathway by phosphorylating β-catenin, leading to its ubiquitination and proteasomal degradation . This regulation of β-catenin levels impacts cell proliferation, differentiation, and apoptosis. Furthermore, CPKinase1_009013 has been shown to influence the expression of genes involved in cell cycle regulation, apoptosis, and autophagy, thereby affecting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of CPKinase1_009013 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. CPKinase1_009013 binds to CK1α and other proteins, leading to their phosphorylation and subsequent modulation of their activity . This phosphorylation event triggers a cascade of signaling pathways that regulate various cellular processes. Additionally, CPKinase1_009013 has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering metabolic flux and affecting cellular metabolism. The changes in gene expression induced by CPKinase1_009013 further contribute to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CPKinase1_009013 have been observed to change over time. Studies have shown that CPKinase1_009013 exhibits stability under controlled conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been noted, with prolonged exposure leading to alterations in cell signaling pathways and gene expression. These temporal effects highlight the importance of monitoring the stability and degradation of CPKinase1_009013 in laboratory settings to ensure accurate and reliable results.
Dosage Effects in Animal Models
The effects of CPKinase1_009013 vary with different dosages in animal models. Studies have demonstrated that low doses of CPKinase1_009013 can effectively modulate cell signaling pathways and gene expression without causing significant adverse effects . Higher doses have been associated with toxic effects, including alterations in cellular metabolism and increased apoptosis. These findings emphasize the need for careful dosage optimization in animal models to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
CBKinase1_009013 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence the activity of enzymes involved in glycolysis, the pentose phosphate pathway, and fatty acid metabolism . By modulating these metabolic pathways, CPKinase1_009013 affects the overall metabolic state of cells, leading to changes in energy production and utilization. The interactions with specific enzymes and cofactors highlight the compound’s role in regulating metabolic processes.
Transport and Distribution
The transport and distribution of CPKinase1_009013 within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that CPKinase1_009013 is transported across cell membranes via active transport mechanisms, involving specific transporters . Once inside the cell, CPKinase1_009013 binds to intracellular proteins, facilitating its distribution to various cellular compartments. This transport and distribution process ensures the compound’s availability at its target sites, enabling it to exert its biochemical effects.
Subcellular Localization
CBKinase1_009013 exhibits specific subcellular localization, which influences its activity and function. It has been observed to localize to the endoplasmic reticulum, mitochondria, and other organelles, depending on the cellular context . The subcellular localization of CPKinase1_009013 is regulated by targeting signals and post-translational modifications, which direct it to specific compartments. This localization is crucial for its interaction with target biomolecules and the regulation of cellular processes.
特性
IUPAC Name |
2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O5S/c1-20(11-17(21)19-14-7-5-4-6-13(14)18)26(22,23)16-10-12(24-2)8-9-15(16)25-3/h4-10H,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQVWUMRLUOARI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1F)S(=O)(=O)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3607175.png)
![methyl 4-{[4-[(4-fluorophenyl)amino]-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B3607181.png)
![ethyl 2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B3607184.png)
![3-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoic acid](/img/structure/B3607185.png)





![3-bromo-4,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3607238.png)

![N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B3607258.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-2,5-dimethoxy-N-methylbenzenesulfonamide](/img/structure/B3607262.png)
![N-benzyl-4-methoxy-3-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3607267.png)
